molecular formula C17H17N3O3S B7714866 4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7714866
M. Wt: 343.4 g/mol
InChI Key: YKKAAOXHPQOFTN-UHFFFAOYSA-N
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Description

“4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The 1,2,4-oxadiazole derivatives can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Mechanism of Action

While the specific mechanism of action for “4-methyl-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide” is not mentioned in the retrieved papers, it’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

4-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12-8-10-15(11-9-12)24(21,22)20-13(2)17-18-16(19-23-17)14-6-4-3-5-7-14/h3-11,13,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKAAOXHPQOFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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